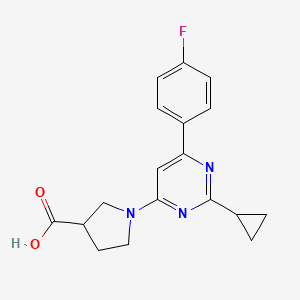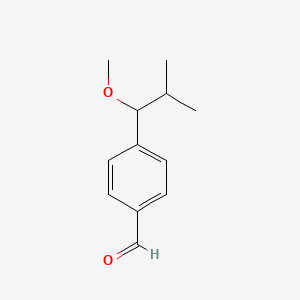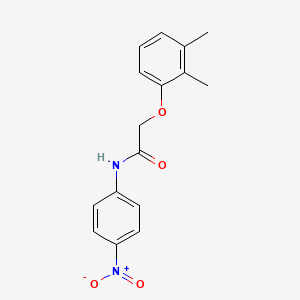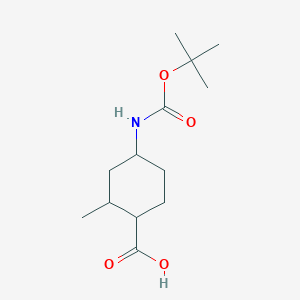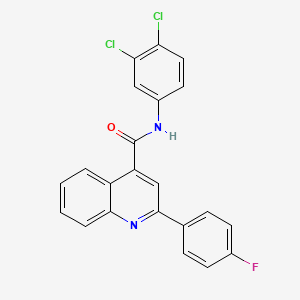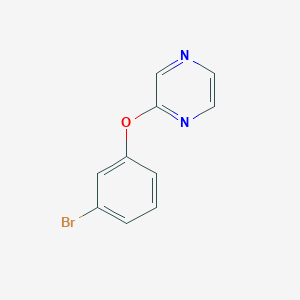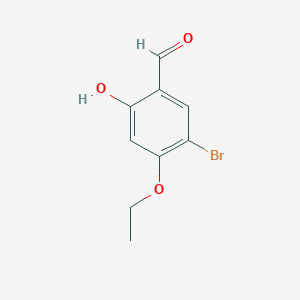![molecular formula C11H14N2S2 B12997150 5,6-Dimethyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12997150.png)
5,6-Dimethyl-2-propylthieno[2,3-d]pyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2-propylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring, and the presence of methyl and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-propylthieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine precursors under specific conditions. For instance, the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization with a nitrile or amidine, can yield the desired thienopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-propylthieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thieno or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl, propyl, or thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the thieno or pyrimidine rings .
Scientific Research Applications
5,6-Dimethyl-2-propylthieno[2,3-d]pyrimidine-4-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-propylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound can interact with nucleic acids, enzymes, and receptors, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione
- 6-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione
- 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione
Uniqueness
5,6-Dimethyl-2-propylthieno[2,3-d]pyrimidine-4-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both methyl and propyl groups, along with the thiol functionality, allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H14N2S2 |
|---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
5,6-dimethyl-2-propyl-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C11H14N2S2/c1-4-5-8-12-10(14)9-6(2)7(3)15-11(9)13-8/h4-5H2,1-3H3,(H,12,13,14) |
InChI Key |
OWPFVHJPGJOVEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=C(S2)C)C)C(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


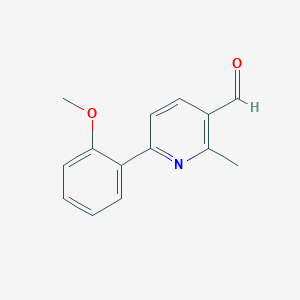
![6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12997079.png)
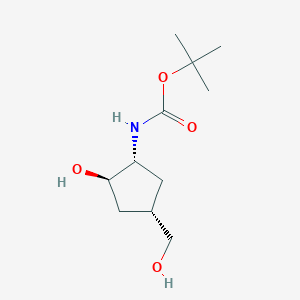
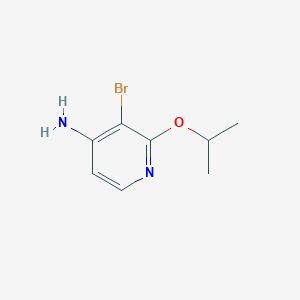
![tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate](/img/structure/B12997100.png)
![tert-Butyl 4,4-difluoro-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12997101.png)
